![molecular formula C26H24N2O2 B258277 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline, also known as PTQ, is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用机制
The mechanism of action of 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives may exert their biological activities through the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has also been shown to exhibit anti-inflammatory and antioxidant activities. In addition, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives have been studied for their potential use as enzyme inhibitors.
实验室实验的优点和局限性
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activity. Additionally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives may exhibit different biological activities than 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline itself, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives. One area of research could focus on the development of more stable derivatives of 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline with improved biological activity. Another area of research could focus on the elucidation of the mechanism of action of 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives. Additionally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline and its derivatives could be studied for their potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives could be studied for their potential use as enzyme inhibitors in drug discovery.
合成方法
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including the one-pot synthesis method and the solvent-free microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 1,2,3,4-tetrahydroquinoline with 1,4-phenylenediacetyl chloride in the presence of a base catalyst. The solvent-free microwave-assisted synthesis method involves the reaction of 1,2,3,4-tetrahydroquinoline with 1,4-phenylenediacetyl chloride under microwave irradiation without the use of any solvent. Both methods have been shown to be effective in synthesizing 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline with high yields.
科学研究应用
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and studied for their potential use as enzyme inhibitors.
属性
产品名称 |
1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-17-5-9-19-7-1-3-11-23(19)27)21-13-15-22(16-14-21)26(30)28-18-6-10-20-8-2-4-12-24(20)28/h1-4,7-8,11-16H,5-6,9-10,17-18H2 |
InChI 键 |
KUJMNZSEWQAUPH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54 |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



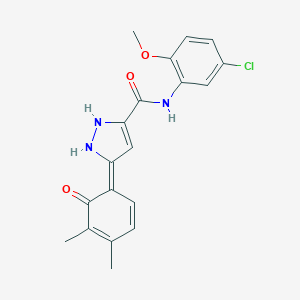

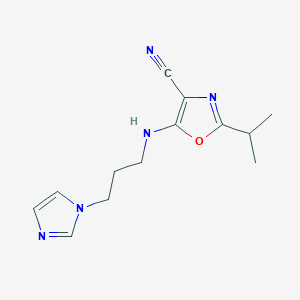
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
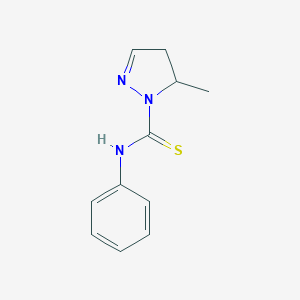
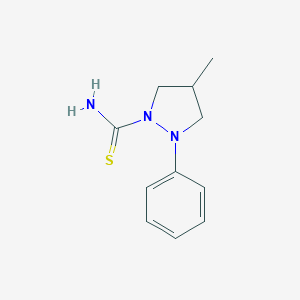
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
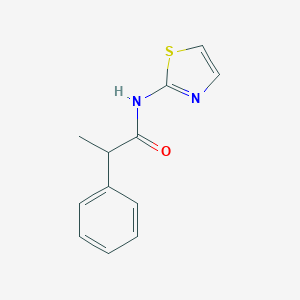



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)

